REACTION_CXSMILES
|
[Br-].[CH3:2]P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C([Li])CCC.[F:27][C:28]1[CH:36]=[CH:35][C:34]2[C:33](=O)[CH2:32][CH2:31][C:30]=2[C:29]=1[C:38]#[N:39].[NH4+].[Cl-]>C1COCC1.CCOC(C)=O>[F:27][C:28]1[CH:36]=[CH:35][C:34]2[C:33](=[CH2:2])[CH2:32][CH2:31][C:30]=2[C:29]=1[C:38]#[N:39] |f:0.1,4.5|
|
Name
|
|
Quantity
|
816 mg
|
Type
|
reactant
|
Smiles
|
[Br-].CP(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
913 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=2CCC(C2C=C1)=O)C#N
|
Name
|
hexanes EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 20 min. at −20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a cool bath at −20° C
|
Type
|
CUSTOM
|
Details
|
the solution was transferred into separatory funnel
|
Type
|
WASH
|
Details
|
washed with NH4Cl, NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was then absorbed into silica gel
|
Type
|
CUSTOM
|
Details
|
separated over a silica column with the solvent systems of hexanes/EtOAc (1/0.3)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=2CCC(C2C=C1)=C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |